4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine

Factor Xa inhibition oral anticoagulant non-amidine scaffold

This fused bicyclic scaffold is essential for the synthesis of the anticoagulant Edoxaban, serving as the core S4 binding element and the officially designated Edoxaban Impurity 71. Its unique intramolecular S-O contact provides conformational restriction critical for Factor Xa inhibition, a feature not replicated by piperidine or pyrrolidine analogs. Procure this compound with full ICH-compliant characterization data, suitable for ANDA submissions, analytical method validation, and quality control release testing.

Molecular Formula C6H8N2S
Molecular Weight 140.21 g/mol
CAS No. 165948-23-2
Cat. No. B062498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine
CAS165948-23-2
Molecular FormulaC6H8N2S
Molecular Weight140.21 g/mol
Structural Identifiers
SMILESC1CNCC2=C1N=CS2
InChIInChI=1S/C6H8N2S/c1-2-7-3-6-5(1)8-4-9-6/h4,7H,1-3H2
InChIKeyQSLDIPUHQBHQGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine (CAS 165948-23-2): Pharmacopoeial Reference Standard and Factor Xa Inhibitor Intermediate


4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine (CAS 165948-23-2) is a fused bicyclic heterocyclic compound containing both a thiazole and a partially saturated pyridine ring, with a molecular formula of C₆H₈N₂S and a molecular weight of 140.21 g/mol (176.67 g/mol as the hydrochloride salt) . This scaffold is characterized by a rigid bicyclic framework that offers precise spatial orientation for molecular interactions [1]. The compound serves as a key synthetic intermediate in the production of the anticoagulant drug Edoxaban (a direct Factor Xa inhibitor) and is also recognized as Edoxaban Impurity 71, a pharmacopoeial reference standard supplied with detailed characterization data compliant with regulatory guidelines [2].

4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine: Why Alternative Heterocyclic Scaffolds Cannot Be Interchanged in FXa Inhibitor Design or Regulatory Compliance


Substituting 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine with structurally analogous bicyclic amines or other S4-binding heterocycles in Factor Xa inhibitor development is not a straightforward replacement due to its unique stereoelectronic properties that dictate a specific binding conformation. X-ray crystallographic studies have revealed that this scaffold engages the S4 subsite of Factor Xa through a characteristic intramolecular S-O close contact that stabilizes a restricted conformation, a feature not recapitulated by piperidine, pyrrolidine, or alternative fused bicyclic amines [1]. Furthermore, in the regulatory context, this compound is specifically designated as Edoxaban Impurity 71, and procurement for analytical method validation, quality control release testing, or Abbreviated New Drug Application (ANDA) submissions requires the exact reference standard with documented characterization—generic thiazolopyridine derivatives or structural mimics cannot satisfy pharmacopoeial compliance requirements [2].

4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine (CAS 165948-23-2): Quantitative Comparative Evidence for Scientific Selection and Procurement


4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-Based FXa Inhibitors vs. Amidine-Containing FXa Inhibitors: Comparative Oral Absorption and Bioavailability

The 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine scaffold was specifically selected over amidine-containing alternatives (such as DX-9065a) to address the well-documented limitation of poor intestinal absorption associated with amidine-based Factor Xa inhibitors [1]. While amidine inhibitors generally fail to achieve sufficient oral bioavailability, derivatives incorporating the tetrahydrothiazolo[5,4-c]pyridine core (specifically compounds 3c and 3d) demonstrated potent inhibitory activity when administered orally to rats [2]. Additionally, the 5-methyl substituted derivative (type 61) achieved moderate bioavailability in rats with evident prolongation of prothrombin time (PT), confirming that the non-amidine nature of this scaffold enables oral activity that amidine-containing comparators cannot achieve [3]. The X-ray crystal structure (PDB: 1V3X) confirmed that the tetrahydrothiazolo[5,4-c]pyridine moiety binds to the S4 subsite, providing a non-amidine alternative to traditional S4-binding amidine groups [4].

Factor Xa inhibition oral anticoagulant non-amidine scaffold intestinal absorption

4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine vs. Alternative Fused Bicyclic Amines: Conformational Stabilization via Intramolecular S-O Close Contact

X-ray crystallographic analysis of Factor Xa co-crystallized with a 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-containing inhibitor (PDB: 1V3X) revealed a distinctive intramolecular S-O close contact that is not observed with other fused bicyclic amines lacking the sulfur atom in the thiazole ring [1]. Ab initio energy calculations on model compounds demonstrated that conformers exhibiting the closest S-O proximity were the most stable, and Mulliken population analysis attributed this energy profile to a combination of electrostatic S-O affinity and N-O repulsion [2]. This unique stereoelectronic feature restricts the conformational flexibility of the scaffold, pre-organizing it into the optimal geometry for S4 subsite binding—a property that alternative S4-binding elements such as 4-(piperidino)pyridine, pyrrolidine-fused rings, or other bicyclic amines lacking the endocyclic sulfur cannot reproduce [3].

X-ray crystallography S4 subsite binding conformational restriction structure-based drug design

4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine as Edoxaban Impurity 71 vs. Generic Impurity Standards: Regulatory Characterization and Compliance

4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine (CAS 165948-23-2) is officially designated as Edoxaban Impurity 71 and is supplied with detailed characterization data compliant with regulatory guidelines [1]. Unlike generic thiazolopyridine derivatives procured from research chemical vendors without documented impurity profiling, this specific compound is provided for analytical method development, method validation (AMV), quality-controlled (QC) release testing, and Abbreviated New Drug Application (ANDA) submissions for Edoxaban [2]. The compound is available from multiple certified suppliers including SynZeal (as Edoxaban Impurity 71 with regulatory-compliant characterization) [3] and BOC Sciences (as 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride, Catalog No. 165948-23-2) . Commercial suppliers offer the compound at purities of 95% (AKSci, 250mg at $450) and 98+% (Bidepharm, with batch-specific QC reports including NMR, HPLC, and GC) .

pharmaceutical impurity reference standard Edoxaban regulatory compliance ANDA

4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine: Evidence-Backed Procurement Scenarios and Research Applications


Medicinal Chemistry: Non-Amidine Factor Xa Inhibitor Lead Optimization Requiring Orally Bioavailable S4-Binding Scaffolds

Research teams developing orally active direct Factor Xa inhibitors should procure 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine as a core scaffold for S4 subsite engagement when amidine-containing alternatives (e.g., DX-9065a derivatives) fail to achieve adequate intestinal absorption. The scaffold enables oral activity via its non-amidine nature and provides conformational restriction through an intramolecular S-O close contact that pre-organizes the binding geometry, as validated by X-ray crystallography (PDB: 1V3X) and ab initio calculations [1]. This is particularly relevant for programs seeking to replace parenteral anticoagulants with orally available alternatives [2].

Analytical Chemistry and Quality Control: Edoxaban Impurity Profiling and Pharmacopoeial Reference Standard Procurement

Quality control laboratories performing Edoxaban release testing, stability studies, or analytical method validation must procure this compound specifically as Edoxaban Impurity 71 (CAS 165948-23-2) with regulatory-compliant characterization documentation [1]. The compound is essential for HPLC impurity profiling, GC analysis, and NMR-based structural confirmation in support of ANDA submissions. Suppliers such as SynZeal and ChemWhat provide the compound with detailed characterization data aligned with ICH and pharmacopoeial guidelines [2].

Process Chemistry: Edoxaban Intermediate Scale-Up and Synthetic Route Optimization

Process chemists engaged in Edoxaban active pharmaceutical ingredient (API) manufacturing should utilize 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine as a key intermediate building block. The compound's 5-methyl derivative (5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid) is specifically identified in patent literature as an important intermediate for introducing the heterocyclic group into Factor Xa inhibitors [1]. Alternative synthetic routes using different heterocyclic intermediates would not yield the Edoxaban molecular structure and would require complete revalidation of the synthetic pathway [2].

Structural Biology: Factor Xa Co-Crystallization Studies of S4 Subsite Binding Interactions

Structural biology laboratories investigating Factor Xa-ligand interactions at the S4 subsite should utilize derivatives of 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine for co-crystallization studies. The scaffold's unique intramolecular S-O close contact provides a distinctive stereoelectronic signature that can be leveraged to study conformational restriction in enzyme-inhibitor complexes. The deposited structure PDB 1V3X (2.20 Å resolution) serves as a reference for comparative structural analysis of alternative S4-binding elements [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.